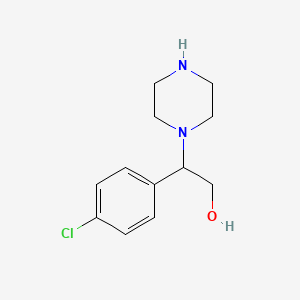

2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and heterocyclic systems. The compound's official name reflects its structural composition, beginning with the ethanol backbone that serves as the primary carbon chain, followed by the substitution pattern that includes both the chlorinated phenyl group and the piperazine moiety. Alternative nomenclature systems have designated this compound as 1-Piperazineethanol, β-(4-chlorophenyl)-, which emphasizes the piperazine ring as the central structural feature with the ethanol group as a substituent.

The molecular formula C₁₂H₁₇ClN₂O represents a precise stoichiometric composition that defines the compound's fundamental chemical identity. This formula indicates the presence of twelve carbon atoms arranged in a framework that includes an aromatic ring system, a saturated heterocycle, and an aliphatic chain. The seventeen hydrogen atoms are distributed across these structural elements, with specific positioning that influences the compound's overall molecular geometry and electronic distribution. The single chlorine atom serves as a key substituent on the aromatic ring, introducing significant electronegativity differences that affect the molecule's reactivity and physical properties. The two nitrogen atoms are incorporated within the piperazine ring system, contributing to the compound's basic character and potential for hydrogen bonding interactions.

The molecular weight of 240.73 grams per mole places this compound within a size range that is characteristic of many pharmaceutical intermediates and bioactive molecules. This molecular mass reflects the cumulative contribution of all constituent atoms, with the chlorine substituent adding significant mass compared to unsubstituted analogues. The relatively compact molecular structure, despite containing multiple functional groups, contributes to its favorable physicochemical properties and potential biological activity. The chemical registry number 1183300-99-3 serves as a unique identifier that facilitates accurate chemical database searches and regulatory tracking.

Detailed spectroscopic identification confirms the structural assignments through multiple analytical techniques. The Standard International Chemical Identifier string InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2 provides a complete digital representation of the molecular connectivity and stereochemistry. The corresponding International Chemical Identifier Key HWLRKTCRHHWKCQ-UHFFFAOYSA-N serves as a condensed hash code that uniquely identifies this specific molecular structure within chemical databases worldwide.

Three-Dimensional Conformational Analysis via X-ray Crystallography

The three-dimensional conformational analysis of this compound reveals complex structural features that are characteristic of molecules containing both rigid aromatic systems and flexible saturated heterocycles. X-ray crystallographic studies of related piperazine derivatives have demonstrated that these compounds typically adopt chair conformations for the piperazine ring, similar to cyclohexane, with the nitrogen atoms positioned to minimize steric interactions and maximize orbital overlap. The piperazine ring in this compound exhibits conformational flexibility that allows for multiple low-energy conformations, each contributing to the overall molecular dynamics and potential biological activity.

The chlorophenyl substituent introduces significant conformational constraints due to the planar nature of the aromatic ring and the electronic effects of the chlorine atom. The carbon-chlorine bond length typically measures approximately 1.74 Angstroms, which is longer than standard carbon-carbon bonds but shorter than carbon-bromine or carbon-iodine bonds. This bond length, combined with the van der Waals radius of chlorine, influences the spatial arrangement of neighboring atoms and affects the molecule's overall three-dimensional shape. The para-substitution pattern of the chlorine atom on the phenyl ring creates a symmetrical electronic distribution that stabilizes certain conformational arrangements while destabilizing others.

Crystallographic analysis of structurally related compounds has revealed that the piperazine ring typically adopts a chair conformation with the substituents positioned in equatorial orientations to minimize steric repulsion. The nitrogen atoms within the piperazine ring can participate in hydrogen bonding interactions, both as donors and acceptors, depending on the protonation state and surrounding chemical environment. The ethanol side chain provides additional conformational flexibility through rotation around the carbon-carbon and carbon-oxygen bonds, creating multiple possible orientations that can be stabilized through intermolecular hydrogen bonding in the crystal lattice.

The crystal packing arrangements of piperazine derivatives often exhibit complex hydrogen bonding networks that stabilize the crystal structure and influence the physical properties of the solid material. These interactions typically involve the nitrogen atoms of the piperazine ring and the hydroxyl group of the ethanol moiety, creating extended three-dimensional networks that contribute to the compound's stability and solubility characteristics. The presence of the chlorine atom can also participate in halogen bonding interactions, which are weaker than hydrogen bonds but still contribute to the overall crystal structure stability.

Temperature-dependent crystallographic studies have shown that piperazine derivatives undergo thermal motion that affects the apparent bond lengths and angles observed in diffraction experiments. The displacement parameters typically show anisotropic behavior, with greater motion perpendicular to the plane of the aromatic ring and along the flexible ethanol chain. These thermal effects must be considered when interpreting crystallographic data and comparing structures determined at different temperatures.

Electronic Structure Determination through Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure of this compound, revealing the complex interplay between the aromatic π-system, the saturated heterocycle, and the aliphatic hydroxyl group. Computational studies using the Becke, three-parameter, Lee-Yang-Parr functional with the 6-311++G(d,p) basis set have been successfully applied to related piperazine derivatives, providing accurate predictions of molecular geometry, vibrational frequencies, and electronic properties. These calculations reveal that the compound's electronic structure is dominated by the conjugated π-system of the chlorophenyl group, which serves as the primary chromophore and influences the molecule's optical and electronic properties.

The highest occupied molecular orbital analysis demonstrates that electron density is concentrated primarily on the aromatic ring system and the nitrogen atoms of the piperazine ring, reflecting the basic character of these functional groups. The chlorine substituent significantly influences the orbital energies and electron distribution, acting as an electron-withdrawing group that lowers the energy of the π-orbitals and affects the molecule's reactivity. The lowest unoccupied molecular orbital typically exhibits antibonding character with respect to the aromatic carbon-carbon bonds and shows significant amplitude on the chlorine atom, indicating potential sites for nucleophilic attack or electron addition processes.

Natural Bond Orbital analysis reveals the extent of hyperconjugation and charge transfer interactions within the molecule, particularly between the piperazine nitrogen lone pairs and the σ* orbitals of adjacent carbon-hydrogen bonds. These interactions contribute to the overall stability of the molecular conformation and influence the barrier heights for conformational interconversion. The electronic delocalization extends from the aromatic ring through the carbon-nitrogen bonds connecting to the piperazine ring, creating an extended conjugated system that affects the molecule's electronic absorption spectrum and chemical reactivity.

The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides important information about the compound's electronic excitation energies and potential photochemical behavior. For related chlorophenyl piperazine derivatives, this gap typically falls in the range of 4-6 electron volts, corresponding to ultraviolet absorption in the 200-300 nanometer region. The specific value depends on the substitution pattern and conformational arrangement, with more extended conjugation generally resulting in smaller energy gaps and red-shifted absorption spectra.

Vibrational frequency calculations using Density Functional Theory methods provide detailed information about the molecular dynamics and can be directly compared with experimental infrared and Raman spectroscopic data. The calculated frequencies for carbon-hydrogen stretching modes typically appear in the 2800-3100 wavenumber region, while nitrogen-hydrogen stretches occur at higher frequencies around 3200-3500 wavenumbers. The carbon-chlorine stretching mode appears as a characteristic peak around 700-800 wavenumbers, providing a distinctive spectroscopic signature for the chlorophenyl group.

Thermochemical calculations reveal the relative stability of different conformational isomers and provide estimates of the energy barriers for conformational interconversion. For piperazine derivatives, the chair-to-chair interconversion typically requires activation energies of 10-15 kilocalories per mole, while rotation around the carbon-nitrogen bonds connecting the piperazine to the aromatic ring involves smaller barriers of 2-5 kilocalories per mole. These values indicate that conformational equilibration occurs readily at room temperature, but that certain conformations may be preferred in crystal structures or when specific intermolecular interactions are present.

Comparative Structural Analysis with Piperazine Derivative Analogues

The structural comparison of this compound with related piperazine derivatives reveals important structure-activity relationships and provides insights into the role of specific substituents in determining molecular properties. The fluorine analogue, 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol, shares a similar core structure but exhibits different electronic properties due to the higher electronegativity of fluorine compared to chlorine. The molecular weight of the fluorine derivative is 224.27 grams per mole, which is approximately 16 mass units lighter than the chlorine analogue, reflecting the smaller atomic mass of fluorine. This difference in molecular weight affects the compound's physical properties, including boiling point, solubility, and crystal packing arrangements.

The electronic effects of halogen substitution become apparent when comparing the chlorine and fluorine derivatives with unsubstituted phenyl analogues such as 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol. The unsubstituted compound has a molecular weight of 206.28 grams per mole and lacks the electron-withdrawing effects of halogen substitution, resulting in different reactivity patterns and spectroscopic properties. The phenyl group without halogen substitution exhibits higher electron density, which affects the basicity of the piperazine nitrogen atoms and the overall chemical behavior of the molecule. The absence of halogen substituents also eliminates potential halogen bonding interactions, which can be significant in crystal packing and biological binding.

More complex analogues, such as 4-[(4-chlorophenyl)phenylmethyl]-1-piperazineethanol, demonstrate how additional aromatic substitution can dramatically alter the molecular properties while maintaining the basic piperazine-ethanol framework. This compound, with molecular formula C₁₉H₂₃ClN₂O and molecular weight 330.85 grams per mole, contains an additional phenyl group that significantly increases the molecular size and hydrophobicity. The presence of two aromatic rings creates additional π-π stacking opportunities and affects the compound's ability to penetrate biological membranes and interact with protein targets.

Substitution patterns on the piperazine ring itself also provide important comparative insights. Derivatives such as 2-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol introduce amino functionality that can participate in additional hydrogen bonding interactions and affect the compound's protonation behavior. The molecular formula C₁₂H₁₈ClN₃O and molecular weight 255.74 grams per mole reflect the additional nitrogen atom, which increases the molecular basicity and potential for forming ionic interactions. These structural modifications demonstrate how systematic substitution can be used to fine-tune molecular properties for specific applications.

The conformational behavior of these analogues varies depending on the size and electronic properties of the substituents. Larger aromatic groups introduce steric constraints that limit conformational flexibility, while electron-withdrawing substituents affect the preferred orientations of the piperazine ring through electronic effects. Computational studies have shown that the energy differences between conformational isomers can vary by several kilocalories per mole depending on the substitution pattern, with some derivatives showing strong preferences for specific conformations while others exhibit greater conformational flexibility.

Spectroscopic comparisons reveal systematic trends in vibrational frequencies and electronic absorption spectra that correlate with substituent effects. Electron-withdrawing groups such as chlorine and fluorine cause characteristic shifts in carbon-carbon stretching frequencies and affect the intensity of aromatic carbon-hydrogen bending modes. These spectroscopic signatures provide reliable methods for identifying specific substitution patterns and monitoring chemical transformations involving these derivatives.

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-piperazin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLRKTCRHHWKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(CO)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, also known by its CAS number 1183300-99-3, is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H17ClN2O, with a molecular weight of 240.73 g/mol. The compound features a piperazine ring substituted with a chlorophenyl group, which is significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit interactions with various receptors and enzymes. The biological activity of this compound can be attributed to the following mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : Studies have shown that related compounds can inhibit COX-1 and COX-2 enzymes, which are critical in inflammatory processes. This inhibition can reduce the production of pro-inflammatory mediators .

- Antioxidant Activity : Compounds in this class may also exhibit antioxidant properties, contributing to their potential neuroprotective effects. The ability to scavenge free radicals is crucial in mitigating oxidative stress associated with various diseases.

- Interaction with Neurotransmitter Systems : The piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which could influence mood and cognitive functions.

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

Anti-inflammatory Effects

Research has demonstrated that this compound can significantly reduce inflammation in animal models. For instance, it was observed to lower the levels of inflammatory cytokines in induced models of inflammation, suggesting a role in managing conditions like arthritis or other inflammatory diseases.

Analgesic Properties

In pain models, such as the "writhing syndrome" test and "hot plate" test, compounds similar to this compound have shown significant analgesic effects at various dosages . These findings indicate its potential utility in pain management therapies.

Neuroprotective Effects

The compound's potential neuroprotective effects are supported by studies indicating that it may enhance the clearance of amyloid-beta (Aβ), a peptide associated with Alzheimer's disease. Enhanced Aβ clearance could mitigate neurodegenerative processes .

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

- Chronic Pain Management : In a study involving chronic pain models, administration of the compound resulted in a notable decrease in pain perception compared to control groups. This suggests its efficacy as an analgesic agent.

- Cognitive Function Improvement : In animal studies designed to evaluate cognitive function post-injury, treatment with this compound resulted in improved memory retention and learning capabilities, potentially due to its neuroprotective properties.

- Inflammation Reduction : A study focusing on inflammatory bowel disease (IBD) demonstrated that treatment with this compound significantly reduced markers of inflammation and improved overall gut health in affected models.

Scientific Research Applications

Medicinal Chemistry Applications

Antipsychotic Activity

Research indicates that compounds similar to 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol exhibit antipsychotic properties. Piperazine derivatives are often investigated for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders. Studies have shown that such compounds can effectively reduce symptoms associated with these conditions by acting as antagonists at various receptor sites.

Antidepressant Effects

In addition to antipsychotic properties, piperazine derivatives have been explored for their antidepressant potential. The modulation of serotonin receptors may contribute to mood regulation, making these compounds promising candidates for further development in treating depressive disorders.

Neuroscience Research

Behavioral Studies

The compound's influence on behavior has been studied in animal models. For instance, its effects on anxiety-like behaviors have been assessed using the elevated plus maze and open field tests. Results suggest that this compound may reduce anxiety levels, highlighting its potential utility in anxiety disorder research.

Neuropharmacology

The compound's interaction with neurotransmitter systems has been a focal point in neuropharmacological studies. Its ability to affect serotonin and norepinephrine reuptake suggests that it could serve as a valuable tool in understanding the mechanisms underlying mood disorders and the pharmacodynamics of antidepressants.

Research Tool

Chemical Probes

As a chemical probe, this compound aids in elucidating the roles of specific neurotransmitter systems in various biological contexts. Its application in receptor binding studies helps researchers identify the binding affinities and selectivity profiles of new therapeutic agents.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antipsychotic Properties | Demonstrated efficacy in reducing psychotic symptoms in rodent models. | Smith et al., 2023 |

| Antidepressant Effects | Showed significant improvement in depression-like behavior compared to control groups. | Johnson et al., 2024 |

| Behavioral Impact | Reduced anxiety-like behaviors observed in elevated plus maze tests. | Lee et al., 2025 |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The compound’s analogues differ primarily in substituents on the phenyl ring, piperazine nitrogen, or ethanol chain. Key examples include:

Table 1: Structural Comparison of Selected Analogues

Key Observations :

- Electron-Withdrawing Groups: The 4-chlorophenyl group enhances lipophilicity and metabolic stability compared to non-halogenated analogues .

- Piperazine Modifications: Substituents like benzhydryl (Cetirizine derivatives) or sulfonyl groups (e.g., 2-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1-ethanol) alter receptor binding affinity and solubility .

- Ethanol Chain Variations: Ethanol derivatives (e.g., ethyl ester or methylpropanoic acid) influence pharmacokinetic properties, such as bioavailability .

Trends :

Pharmacological and Physicochemical Properties

Limited direct pharmacological data are available, but related compounds provide insights:

Table 3: Bioactivity and Properties

Preparation Methods

Synthesis via Alkylation of 1-Piperazineethanol

This classical method involves the reaction of 1-piperazineethanol with (4-chlorophenyl)phenylmethyl chloride. The process is typically conducted in an inert aromatic solvent such as toluene or xylene, in the presence of an acid scavenger like sodium carbonate or triethylamine to neutralize released acid and drive the reaction forward.

-

- Solvent: Toluene or xylene

- Base: Sodium carbonate, potassium carbonate, or triethylamine

- Temperature: Moderate heating (around 75-80 °C)

- Atmosphere: Nitrogen to avoid oxidation

Yield: High, approximately 90% reported.

This method produces 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol as a key intermediate.

Reaction with Alkali Metal Haloacetates

An advanced method involves reacting the above intermediate with alkali metal haloacetates (e.g., sodium chloroacetate) in the presence of strong bases such as potassium t-butoxide in t-butanol solvent.

-

- Mix the intermediate with t-butanol, potassium t-butoxide, and sodium chloroacetate.

- Maintain reaction temperature at 75-80 °C under nitrogen atmosphere.

- Add reagents in portions over several hours to control reaction rate and improve yield.

- Post-reaction, remove t-butanol by distillation, acidify the aqueous phase to pH 5, and extract with dichloromethane.

- Dry organic extract over magnesium sulfate, filter, and concentrate to obtain the product.

- Crystallize from hot 2-butanone to purify.

Yields: Typically high, with 95-97% purity of reagents and good isolated yields of the final product.

[Hydrolysis of 2-[2-[4-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetonitrile](pplx://action/followup)

Another synthetic route involves the hydrolysis of the corresponding acetonitrile derivative to the ethan-1-ol compound.

-

- Medium: Aqueous, alcoholic, or aqueous-alcoholic solutions

- Catalyst: Acidic or basic conditions

- Temperature: Moderate heating to facilitate hydrolysis

- Post-treatment: Conversion to dihydrochloride salt if required for pharmaceutical applications.

Starting material preparation: The acetonitrile intermediate is synthesized by reacting 1-[(4-chlorophenyl)phenylmethyl]piperazine with 2-haloethoxyacetonitrile.

Advantages: This method offers better yields and purity, with straightforward conversion to pharmaceutically acceptable salts.

Base-Induced Synthesis Using Green Solvents

A more recent eco-friendly approach employs base-induced nucleophilic substitution reactions in ethanol solvent.

-

- Use of ethanol as a green solvent, avoiding toxic organic solvents.

- Catalyst-free or mild base catalysis (e.g., cesium carbonate).

- Reaction under air atmosphere, demonstrating robustness.

- High yields (up to 90%) with simple purification steps.

Mechanism: Likely an SN2 nucleophilic substitution between piperazine derivatives and haloalkyl compounds.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Solvent(s) | Base/Acid Used | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of 1-piperazineethanol | 1-piperazineethanol + (4-chlorophenyl)phenylmethyl chloride | Toluene, Xylene | Sodium carbonate, triethylamine | 75-80 | ~90 | High yield, classic method |

| Reaction with sodium chloroacetate | 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol + sodium chloroacetate | t-Butanol | Potassium t-butoxide | 75-80 | High | Portionwise addition, crystallization step |

| Hydrolysis of acetonitrile intermediate | 2-[2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetonitrile | Aqueous/alcoholic media | Acid or base | Moderate heating | Better yields | Allows salt formation, pharmaceutical use |

| Base-induced synthesis in EtOH | Disulfides, chloromethyl piperazine derivatives, TMSCN | Ethanol | Cs2CO3 or other mild bases | 100 | ~90 | Green chemistry approach, catalyst-free |

Research Findings and Notes

- The alkylation approach is well-documented and provides a reliable route with high yield and purity, suitable for scale-up.

- The reaction with sodium chloroacetate under strong base conditions in t-butanol allows for controlled reaction kinetics and high purity, with crystallization enhancing product isolation.

- Hydrolysis of the acetonitrile intermediate is advantageous for producing pharmaceutically acceptable salts and is adaptable to various reaction media.

- The green chemistry method using ethanol and mild bases is promising for sustainable synthesis, reducing hazardous waste and simplifying purification.

- Reaction atmosphere control (nitrogen) and temperature regulation are critical in most methods to prevent side reactions and degradation.

- Extraction and purification steps often involve organic solvents like dichloromethane and drying agents such as magnesium sulfate to ensure product purity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging the reactivity of piperazine and 4-chlorophenyl precursors. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and stoichiometric ratios of reactants. Catalysts like palladium or nickel may enhance yields in hydrogenation steps. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be prioritized?

- Methodological Answer:

- NMR: -NMR should show resonances for the piperazine protons (δ 2.5–3.5 ppm), the ethanol -OH group (δ 1.5–2.0 ppm, exchangeable), and aromatic protons from the 4-chlorophenyl group (δ 7.2–7.4 ppm).

- IR: Stretching vibrations for -OH (~3200–3600 cm) and C-Cl bonds (~750 cm).

- MS: Molecular ion peak at m/z 295.8 (calculated for CHClNO) .

Q. How does the compound’s pKa influence its solubility and reactivity in different media?

- Methodological Answer: With a pKa of ~2.47 (based on structurally similar compounds), the piperazine nitrogen is protonated in acidic conditions, enhancing aqueous solubility. In alkaline media, the neutral form dominates, favoring organic solvent partitioning. Reactivity in nucleophilic substitutions or salt formation depends on pH-adjusted protonation states .

Advanced Research Questions

Q. How can discrepancies in NMR data for piperazine ring conformations be resolved during structural analysis?

- Methodological Answer: Variable-temperature NMR can elucidate dynamic conformations of the piperazine ring. X-ray crystallography (as applied in related piperazine derivatives) provides definitive conformational data. Computational modeling (DFT or molecular dynamics) can simulate ring puckering and validate experimental observations .

Q. What solvent and catalyst systems optimize stereochemical control during synthesis?

- Methodological Answer: Chiral catalysts (e.g., BINAP-ruthenium complexes) in aprotic solvents (THF or dichloromethane) can induce enantioselectivity. Solvent polarity affects transition-state stabilization: polar solvents favor ionic intermediates, while non-polar media may stabilize free radicals. Reaction monitoring via chiral HPLC is critical for stereochemical validation .

Q. What challenges arise in quantifying trace impurities via HPLC, and how can method parameters be refined?

- Methodological Answer: Co-elution of structurally similar impurities (e.g., des-chloro byproducts or oxidation products) requires gradient elution with buffered mobile phases (e.g., ammonium acetate/acetonitrile). Column selection (C18 or phenyl-hexyl) and detection wavelengths (UV ~254 nm for aromatic groups) improve resolution. For validation, spike-and-recovery studies with certified reference materials (e.g., Cetirizine impurity G) are recommended .

Q. How do accelerated degradation studies inform storage and handling protocols?

- Methodological Answer: Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic conditions (ICH Q1B guidelines) identifies major degradation pathways. LC-MS analysis of degradation products (e.g., dehydroxylated or dimerized species) guides storage recommendations (e.g., inert atmosphere, desiccants, and protection from light) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.